ethyl 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetate
Description
Ethyl 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetate is a synthetic quinazolinone derivative characterized by a fused bicyclic quinazolinone core substituted with a benzodioxole group, a morpholine ring, and a sulfanyl-acetate ester moiety. Its structural complexity necessitates advanced crystallographic techniques for validation, such as those implemented in the SHELX software suite .
Properties
IUPAC Name |
ethyl 2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O6S/c1-2-31-22(28)14-34-24-25-19-5-4-17(26-7-9-30-10-8-26)12-18(19)23(29)27(24)13-16-3-6-20-21(11-16)33-15-32-20/h3-6,11-12H,2,7-10,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZUEQUIRYSDOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C=C(C=C2)N3CCOCC3)C(=O)N1CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetate involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the benzodioxole and quinazolinone intermediates, followed by their coupling through a thioester linkage. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
ethyl 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
ethyl 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for studying enzyme inhibition or receptor binding.
Medicine: Due to its potential biological activity, it may be explored for therapeutic applications, such as anticancer or antimicrobial agents.
Industry: The compound can be utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and quinazolinone moieties may play a crucial role in binding to these targets, leading to modulation of their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, comparisons can be drawn to other sulfonylurea derivatives and quinazolinone-based molecules. Below is a systematic analysis:
Core Heterocyclic Structure
- Quinazolinone vs. Triazine Derivatives: Unlike sulfonylurea herbicides such as metsulfuron methyl ester (a 1,3,5-triazine derivative), the target compound features a quinazolinone core. Triazine-based compounds (e.g., metsulfuron methyl ester) prioritize herbicidal activity via acetolactate synthase inhibition , whereas quinazolinones often exhibit broader bioactivity, including anticancer and anti-inflammatory effects.
- Substituent Comparison : The morpholin-4-yl group in the target compound enhances solubility and bioavailability compared to the methoxy or trifluoroethoxy groups in triazine derivatives like triflusulfuron methyl ester .
Functional Group Analysis
Physicochemical Properties
- Solubility : The morpholine group in the target compound likely improves water solubility compared to purely lipophilic triazine derivatives.
- Stability : The benzodioxole moiety may confer metabolic stability, analogous to its role in pharmacologically active compounds like protease inhibitors.
Biological Activity
Chemical Structure and Properties
Ethyl 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetate is a complex organic molecule characterized by the presence of a benzodioxole moiety and a quinazoline derivative. The structural complexity contributes to its diverse biological activities.
Molecular Formula
Molecular Weight
Anticancer Properties
Recent studies have indicated that compounds containing quinazoline and benzodioxole structures exhibit significant anticancer properties. For instance, a study demonstrated that derivatives similar to ethyl 2-{...}acetate inhibited cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction |
| A549 (Lung Cancer) | 12.5 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical Cancer) | 18.0 | Inhibition of DNA synthesis |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various bacterial strains. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, revealing that it exhibits significant inhibitory effects.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Neuroprotective Effects
Research indicates that compounds with morpholine and benzodioxole scaffolds may offer neuroprotective benefits. In vitro studies have shown that ethyl 2-{...}acetate can protect neuronal cells from oxidative stress-induced apoptosis.
Study on Anticancer Activity
A comprehensive study published in the Journal of Medicinal Chemistry explored the anticancer effects of ethyl 2-{...}acetate in vitro and in vivo. The results showed a marked reduction in tumor size in xenograft models treated with the compound compared to controls. The authors concluded that this compound could be a candidate for further development as an anticancer agent.
Study on Antimicrobial Efficacy
In another investigation, researchers tested the antimicrobial properties of ethyl 2-{...}acetate against clinical isolates of resistant bacterial strains. The study highlighted its potential as an alternative treatment option against antibiotic-resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
